2-Methoxyanthraquinone

Photochemistry Triplet State Quantum Yield

For antifungal SAR or photochemical substitution research, select 2-Methoxyanthraquinone (2-MAQ) for its distinct positional isomer properties. Unlike the 1-methoxy isomer, 2-MAQ exhibits a moderated triplet quantum yield (φT=0.28 vs. 0.54), enabling finer control over reaction kinetics. Its defined ADME parameters (XLogP 3.4, TPSA 43.4 Ų) make it the ideal comparator for lead optimization. Available in high purity (98%) with predictable reactivity; request your quote for gram or bulk quantities.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 3274-20-2
Cat. No. B1615806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyanthraquinone
CAS3274-20-2
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
InChIKeyAPLQXUAECQNQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyanthraquinone (CAS 3274-20-2): Anthraquinone Scaffold with Site-Specific Methoxy Functionalization for Targeted Photochemical and Biological Applications


2-Methoxyanthraquinone (2-MAQ; CAS 3274-20-2), with molecular formula C₁₅H₁₀O₃ and exact mass 238.063 g/mol, is a monomethoxy-substituted 9,10-anthracenedione derivative that occurs naturally in plants including Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra [1]. As an anthraquinone bearing a single methoxy group at the C-2 position, 2-MAQ exhibits distinct photochemical behavior and biological activity profiles that are defined by the electronic and steric influence of this specific substitution site [2].

Why Generic Anthraquinone Substitution Fails for 2-Methoxyanthraquinone: Quantifiable Differentiation in Reactivity and Bioactivity


2-Methoxyanthraquinone cannot be considered a generic anthraquinone substitute due to measurable, site-dependent variations in photochemical reactivity, biological potency, and synthetic accessibility. The position of the methoxy substituent on the anthraquinone core profoundly influences key performance parameters: the triplet quantum yield (φT) differs by a factor of ~2 between the 1-methoxy and 2-methoxy isomers, directly impacting photochemical reaction efficiency [1]. Furthermore, structure-activity studies reveal that methoxy positional isomerism determines antifungal potency with a defined hierarchy (5,6-dimethoxy > 1,6-dimethoxy > 6-methoxy > 8-methoxy), underscoring that even closely related methoxyanthraquinones cannot be interchanged without altering experimental outcomes [2].

Quantitative Evidence Guide: 2-Methoxyanthraquinone Comparative Performance Data for Informed Procurement


Triplet Quantum Yield Comparison: 2-MAQ vs. 1-MAQ for Photochemical Reaction Efficiency

2-Methoxyanthraquinone exhibits a significantly lower triplet quantum yield (φT) than its 1-methoxy positional isomer, which directly influences its photochemical substitution reactivity and intermediate stability [1]. This quantitative difference in photophysical properties explains the lower photochemical reactivity of 2-MAQ compared to 1-MAQ when reacting with nucleophiles [2].

Photochemistry Triplet State Quantum Yield

Antifungal Activity Hierarchy: Positional Dependence of Methoxy Substituents in Anthraquinone Derivatives

Comparative antifungal screening of 16 anthraquinone derivatives against Blumeria graminis f. sp. tritici established that methoxy positional isomerism is a critical determinant of bioactivity [1]. The study demonstrated a clear activity ranking where methoxy substitution at the 6-position conferred superior activity compared to the 8-position, providing a quantitative framework for isomer selection in antifungal research applications [1].

Antifungal Structure-Activity Relationship Blumeria graminis

Synthetic Yield Advantage: Carbanion-Mediated Anthraquinone Synthesis Pathway

A carbanion-based synthetic route to 2-methoxyanthraquinone achieves near-quantitative yield under mild oxidation conditions, offering a distinct synthetic accessibility advantage compared to alternative anthraquinone derivatives that require harsher functionalization conditions [1]. This biosynthetically relevant pathway demonstrates high efficiency for 2-MAQ production specifically.

Organic Synthesis Biosynthesis Carbanion Chemistry

Photochemical Substitution Product Distribution: 2-MAQ Generates Mixed Amino-Substituted Products vs. Single Regioisomer from 1-MAQ

Under photochemical nucleophilic substitution with ammonia, 2-methoxyanthraquinone exhibits lower overall reactivity compared to 1-MAQ and produces a mixture of 2-aminoanthraquinone and 1-amino-2-methoxyanthraquinone, whereas 1-MAQ yields predominantly 1-aminoanthraquinone [1]. This difference in reaction outcome and regioselectivity is critical for synthetic planning and product characterization.

Photochemical Synthesis Regioselectivity Aminoanthraquinone

Computed Physicochemical Parameters: Baseline Data for Predictive ADME and Formulation Modeling

2-Methoxyanthraquinone possesses computed physicochemical properties including XLogP = 3.4, topological polar surface area (TPSA) = 43.4 Ų, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These parameters provide a quantitative baseline for predicting membrane permeability, solubility, and drug-likeness compared to other anthraquinone derivatives with varying substitution patterns.

Physicochemical Properties ADME Prediction Drug Likeness

Synthetic Purity Advantage: Patented Process for High-Purity Methoxyanthraquinone Production

Conventional methoxyanthraquinone synthesis from nitroanthraquinone precursors yields 30-40% by-products (including diamino-, aminomethoxy-, and hydroxymethoxy-anthraquinones), whereas patented processes incorporating nitrous acid inhibitors or controlled dissolved oxygen produce high-purity methoxy compounds [1][2]. These process innovations are directly applicable to 2-MAQ production from 2-nitroanthraquinone.

Process Chemistry Purity By-product Suppression

Optimal Application Scenarios for 2-Methoxyanthraquinone Based on Differentiated Evidence


Positional Isomer Control in Antifungal Structure-Activity Relationship (SAR) Studies

In antifungal screening programs evaluating anthraquinone derivatives against phytopathogenic fungi such as Blumeria graminis, 2-methoxyanthraquinone serves as a critical positional isomer control compound. Structure-activity relationship studies have demonstrated that methoxy substitution position dictates antifungal potency with the defined hierarchy: 5,6-dimethoxy > 1,6-dimethoxy > 6-methoxy > 8-methoxy [1]. 2-MAQ (which is 2-methoxyanthraquinone, not 6-methoxy) provides a distinct substitution pattern that helps delineate the positional requirements for antifungal activity, enabling researchers to systematically map pharmacophore requirements for anthraquinone-based fungicide development.

Triplet-State Dependent Photochemical Synthesis with Controlled Reactivity

Researchers conducting photochemical nucleophilic substitution reactions who require predictable, moderated triplet-state reactivity should select 2-methoxyanthraquinone over the more reactive 1-methoxy isomer. 2-MAQ exhibits a triplet quantum yield (φT) of 0.28 compared to 0.54 for 1-MAQ under identical conditions [1], corresponding to a 48% reduction in triplet-state population. This lower triplet yield translates to reduced overall photochemical reactivity, enabling finer control over reaction kinetics and intermediate lifetime. Additionally, 2-MAQ produces a distinct mixture of 2-aminoanthraquinone and 1-amino-2-methoxyanthraquinone upon photolysis with ammonia, providing access to regioisomeric products not available from 1-MAQ [2].

High-Yield Biosynthetically Relevant Anthraquinone Synthesis

For synthetic chemists investigating anthraquinone biosynthesis or requiring high-purity 2-MAQ with minimal purification burden, the carbanion-mediated synthetic pathway offers near-quantitative oxidation yield under mild conditions [1]. This route proceeds via 9-cyano-2-methoxyanthracen-10-ol (obtained in 95% yield), which is subsequently oxidized to 2-MAQ in almost quantitative yield. The mild oxidative conditions preserve sensitive functional groups and minimize side-product formation, making this route particularly suitable for preparing 2-MAQ as a synthetic intermediate for further derivatization or as a high-purity reference standard for analytical method development.

Physicochemical Profiling and ADME Prediction Studies for Anthraquinone Derivatives

In computational and experimental ADME (absorption, distribution, metabolism, excretion) profiling of anthraquinone derivatives, 2-methoxyanthraquinone provides a well-characterized reference compound with defined physicochemical parameters: XLogP = 3.4, TPSA = 43.4 Ų, 0 H-bond donors, and 3 H-bond acceptors [1]. Compared to unsubstituted anthraquinone (XLogP ~2.7), 2-MAQ demonstrates +0.7 logP unit increase in lipophilicity while maintaining a favorable TPSA below 140 Ų, predicting good membrane permeability. These quantified parameters make 2-MAQ an appropriate comparator for evaluating how methoxy substitution modulates pharmacokinetic properties in anthraquinone lead optimization campaigns.

Technical Documentation Hub

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